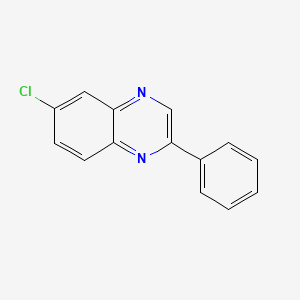

6-Chloro-2-phenylquinoxaline

Description

Significance of Quinoxaline (B1680401) Scaffolds in Modern Chemical Research

Quinoxaline scaffolds, which feature a benzene (B151609) ring fused to a pyrazine (B50134) ring, are considered privileged structures in medicinal chemistry and materials science. ontosight.airsc.orgsapub.org Their unique bicyclic aromatic framework allows for a wide range of chemical modifications, leading to a vast library of derivatives with diverse biological and physical properties. sapub.org

The significance of quinoxaline scaffolds stems from their broad spectrum of pharmacological activities. These compounds have been extensively investigated for their potential as antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antiprotozoal agents. ontosight.aisapub.orgacgpubs.org The planar nature of the quinoxaline ring system allows it to intercalate with DNA and interact with various enzymes and receptors within biological systems, forming the basis of its therapeutic potential. evitachem.com Furthermore, the synthetic accessibility of the quinoxaline core makes it an attractive starting point for the development of new chemical entities. sapub.org

Beyond medicinal applications, quinoxaline derivatives are also explored in the realm of materials science. Their inherent fluorescence and electronic properties make them suitable candidates for the development of organic light-emitting diodes (OLEDs), chemical sensors, and dyes. ontosight.aiacgpubs.org The ability to tune their photophysical properties through substitution on the quinoxaline core allows for the design of materials with specific functionalities. ontosight.ai

Scope and Focus of Research on 6-Chloro-2-phenylquinoxaline and Related Derivatives

Research specifically focused on this compound and its derivatives centers on its role as a key synthetic intermediate and a foundational scaffold for more complex molecules. The presence of the chlorine atom at the 6-position and the phenyl group at the 2-position provides distinct electronic properties and multiple sites for further functionalization.

Studies on derivatives often involve the synthesis of a series of related compounds where the chloro or phenyl groups are modified or where additional substituents are introduced onto the quinoxaline ring. These derivatives are then typically evaluated for their potential therapeutic activities, building upon the known pharmacological profile of the broader quinoxaline class. For instance, derivatives of this compound have been investigated for their potential as trypanocidal and leishmanicidal agents. frontiersin.orgnih.gov

Detailed Research Findings

The synthesis of this compound is well-documented in chemical literature, with several established methods. A common and efficient approach involves the condensation reaction between 4-chloro-1,2-diaminobenzene and an α-keto compound, such as phenylglyoxal (B86788) or phenacyl bromide. acgpubs.orgrsc.org One specific method details the reaction of 1,2-diamino-4-chlorobenzene with phenacyl bromide in the presence of pyridine (B92270) as a catalyst, yielding this compound in good yields. acgpubs.org Another synthetic strategy involves the redox condensation of o-nitroanilines with aryl ketones. rsc.org

The structural identity and purity of the synthesized this compound are typically confirmed using a variety of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C14H9ClN2 | guidechem.com |

| Appearance | Light brown or white solid | frontiersin.orgnih.govrsc.org |

| Melting Point | 146-148 °C | rsc.org |

Spectroscopic Data for this compound

| Technique | Data | Source |

|---|---|---|

| 1H NMR (CDCl3, 400 MHz) δ (ppm) | 9.31 (s, 1H), 8.20-8.17 (m, 2H), 8.15 (d, J = 2.3 Hz, 1H), 8.05 (d, J = 8.9 Hz, 1H), 7.68 (dd, J = 8.9, 2.3 Hz, 1H), 7.59 -7.54 (m, 3H) | rsc.org |

| 13C NMR (CDCl3, 126 MHz) δ (ppm) | 152.0, 144.2, 141.9, 140.9, 136.5, 135.3, 131.4, 130.9, 130.6, 129.3, 128.2, 127.6 | rsc.org |

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2-phenylquinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2/c15-11-6-7-12-13(8-11)16-9-14(17-12)10-4-2-1-3-5-10/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSSLNGZDFDXBGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C3C=C(C=CC3=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50347053 | |

| Record name | 6-Chloro-2-phenylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50347053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25187-19-3 | |

| Record name | 6-Chloro-2-phenylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50347053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Chloro 2 Phenylquinoxaline and Analogues

Classical Condensation Pathways for Quinoxaline (B1680401) Ring Formation

The traditional and most fundamental approach to quinoxaline synthesis involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. This method, while foundational, has been refined over the years to improve yields and reaction conditions.

Reactions of ortho-Phenylenediamines with Alpha-Dicarbonyl Compounds

The reaction between an ortho-phenylenediamine and an alpha-dicarbonyl compound is a direct and widely used method for constructing the quinoxaline scaffold. In the context of 6-chloro-2-phenylquinoxaline, the synthesis involves the condensation of 4-chloro-1,2-phenylenediamine with phenylglyoxal (B86788). The reaction proceeds through the formation of a diimine intermediate, which then undergoes cyclization and dehydration to yield the final quinoxaline product.

This classical approach often requires acidic or basic conditions to facilitate the condensation and subsequent cyclization. While effective, these methods can sometimes lead to the formation of side products and may require harsh reaction conditions, such as high temperatures and prolonged reaction times.

A variety of solvents can be employed for this reaction, with ethanol (B145695) being a common choice. The reaction of benzene-1,2-diamine with 2-(4-fluorophenyl)-2-oxoacetaldehyde (B140404) monohydrate in ethanol at room temperature for 30 minutes is a representative example of this type of synthesis.

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Conditions | Product | Yield (%) |

| 4-chloro-1,2-phenylenediamine | Phenylglyoxal | Ethanol | Reflux | This compound | Good |

| Benzene-1,2-diamine | 2-(4-fluorophenyl)-2-oxoacetaldehyde monohydrate | Ethanol | Room Temperature, 0.5 h | 2-(4-Fluorophenyl)quinoxaline | Not specified |

This table presents illustrative data based on general classical condensation reactions for quinoxaline synthesis.

Reactions of ortho-Phenylenediamines with Phenacyl Halides

An alternative classical route to quinoxalines involves the reaction of ortho-phenylenediamines with α-haloketones, such as phenacyl halides. This method provides a versatile approach to synthesizing a variety of substituted quinoxalines. For the synthesis of this compound, 4-chloro-1,2-phenylenediamine is reacted with a phenacyl halide, typically 2-bromo-1-phenylethanone. This reaction is a condensation-oxidation process.

The reaction can be catalyzed by pyridine (B92270) and carried out in a solvent like tetrahydrofuran (B95107) (THF) at room temperature. For instance, the reaction of 1,2-diamino-4-chlorobenzene with phenacyl bromide in the presence of pyridine in THF yields this compound in very good yields. A catalyst-free approach has also been reported, where the reaction is carried out in ethanol under reflux conditions. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Conditions | Product | Yield (%) |

| 4-chloro-1,2-phenylenediamine | 2-bromo-1-phenylethanone | Pyridine/THF | Room Temperature, 2 h | This compound | Very Good |

| o-phenylenediamine (B120857) | 2-bromoacetophenone | None/Ethanol | Reflux | 2-phenylquinoxaline (B188063) | Not specified |

This table showcases specific examples of quinoxaline synthesis from ortho-phenylenediamines and phenacyl halides.

Catalytic Approaches in Quinoxaline Synthesis

To overcome the limitations of classical methods, various catalytic systems have been developed to facilitate the synthesis of quinoxalines. These modern approaches often offer milder reaction conditions, higher yields, and greater functional group tolerance.

Transition-Metal-Catalyzed Systems

Transition metals, particularly palladium, copper, and iron, have been extensively used to catalyze the synthesis of quinoxalines. nih.gov These catalysts can play a crucial role in various C-X bond-forming reactions necessary for the construction and functionalization of the quinoxaline ring. nih.gov Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, are powerful tools for introducing substituents onto the quinoxaline core, often starting from chloroquinoxaline precursors. nih.gov

For example, palladium catalysts are effective in facilitating the coupling of various substrates to the quinoxaline scaffold. These reactions typically involve an oxidative addition of the chloroquinoxaline to the metal center, followed by transmetalation and reductive elimination to afford the desired product.

| Catalyst System | Reactants | Reaction Type | Product |

| Palladium-based | Chloroquinoxalines, Boronic acids | Suzuki Coupling | Aryl-substituted quinoxalines |

| Copper-based | Chloroquinoxalines, Amines | Buchwald-Hartwig Amination | Amino-substituted quinoxalines |

| Iron-based | o-phenylenediamines, Alkynes | Cyclization | Substituted quinoxalines |

This table provides an overview of the application of different transition metals in the synthesis and functionalization of quinoxalines.

Organocatalytic and Metal-Free Protocols

In a move towards more sustainable and environmentally friendly synthetic methods, organocatalytic and metal-free approaches for quinoxaline synthesis have gained significant attention. nih.gov These methods avoid the use of potentially toxic and expensive transition metals.

Organocatalysts, such as nitrilotris(methylenephosphonic acid), can efficiently catalyze the condensation of 1,2-diamines with 1,2-dicarbonyl compounds, providing quinoxalines in high yields within a short reaction time. nih.gov These reactions often tolerate a wide range of substituents on both reactants. nih.gov

Metal-free protocols have also been developed, utilizing reagents like iodine in DMSO, which can act as both a catalyst and an oxidant. For instance, the reaction of o-phenylenediamines with α-hydroxy ketones can be promoted by iodine to yield quinoxaline derivatives in excellent yields. nih.gov Catalyst-free methods, often conducted in green solvents like ethanol or water, have also been reported for the reaction of o-phenylenediamines with phenacyl bromides. researchgate.net

| Catalyst/Promoter | Reactants | Solvent | Conditions | Yield Range (%) |

| Nitrilotris(methylenephosphonic acid) (5 mol%) | 1,2-diamines, 1,2-dicarbonyl compounds | Not specified | Not specified | 80-97 |

| Iodine (20 mol%) | o-phenylenediamines, α-hydroxy ketones | DMSO | Not specified | 78-99 |

| None | o-phenylenediamine, 2-bromoacetophenone | Ethanol | Reflux | Good |

This table summarizes various organocatalytic and metal-free approaches to quinoxaline synthesis.

Heterogeneous Catalysis Strategies

Heterogeneous catalysts offer significant advantages in terms of ease of separation, reusability, and potential for continuous flow processes, aligning with the principles of green chemistry. nih.gov Various solid-supported catalysts have been developed for the synthesis of quinoxalines.

Molybdophosphovanadates supported on alumina (B75360) have been shown to be effective heterogeneous catalysts for the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds at room temperature, affording quinoxalines in high yields. nih.gov These catalysts can be easily recovered by filtration and reused multiple times without a significant loss of activity. nih.gov Another example is the use of HClO4·SiO2 as a recyclable heterogeneous catalyst for the reaction of α-bromoketones with phenylenediamines, which also provides excellent yields of quinoxalines.

| Catalyst | Reactants | Solvent | Temperature (°C) | Yield (%) | Reusability |

| Alumina-supported Molybdophosphovanadates | o-phenylenediamine, Benzil | Toluene | 25 | 92 | Yes |

| HClO4·SiO2 | o-phenylenediamine, α-bromoketones | Not specified | Room Temperature | Excellent | Yes |

| Ionic liquid functionalized cellulose | o-phenylenediamine, 1,2-dicarbonyl compounds | Water | Not specified | 78-99 | Yes |

This table highlights the use of different heterogeneous catalysts in the synthesis of quinoxalines, emphasizing their efficiency and reusability.

Recyclable Catalyst Systems and Their Efficiency

The development of recyclable catalysts is a cornerstone of sustainable chemical synthesis, offering both economic and ecological benefits. ias.ac.in In the synthesis of quinoxaline derivatives, several heterogeneous and reusable catalytic systems have proven effective.

Solid acid catalysts such as sulfated polyborate have been employed for the rapid, solvent-free synthesis of quinoxalines. ias.ac.in This type of catalyst demonstrates the advantages of both Lewis and Brønsted acidity and can be recycled without a significant loss in catalytic activity. ias.ac.in Similarly, alumina-supported heteropolyoxometalates, specifically CuH₂PMo₁₁VO₄₀ supported on alumina, have been used for quinoxaline synthesis at room temperature, yielding excellent results. nih.gov This catalyst system is easily recovered by filtration and can be reused multiple times without a considerable decrease in reactivity. nih.gov

Magnetic nanoparticles have also emerged as a robust platform for catalyst recycling. Cobalt nanoparticles supported on mesoporous SBA-15 material, for instance, have been used to synthesize quinoxalines in excellent yields under mild conditions. nih.gov This catalyst was shown to be highly reusable, maintaining its activity for at least ten consecutive reaction runs. nih.gov Another approach involves immobilizing isatin (B1672199) sulfonic acid on silica-modified Fe₃O₄ nanoparticles, creating an efficient heterogeneous catalyst that can be easily separated using an external magnet and reused for at least six cycles without loss of efficiency. rsc.org

Other notable recyclable catalysts include:

SO₄²⁻/ZrO₂-TiO₂ : A heterogeneous catalyst used for cyclocondensation reactions, which can be recovered for up to five cycles. tandfonline.com

Vanadium substituted Molybdotungstophosphoric acid (H₅[PW₆Mo₄V₂O₄₀]·14H₂O) : An effective solid catalyst that is reusable. tandfonline.com

Sulfamic acid/MeOH : An efficient and recyclable catalytic system for quinoxaline synthesis at room temperature. researchgate.net

The efficiency of these systems highlights a significant advancement in creating sustainable synthetic protocols for quinoxaline derivatives.

Table 1: Performance of Various Recyclable Catalysts in Quinoxaline Synthesis

| Catalyst | Conditions | Yield | Reusability | Source |

|---|---|---|---|---|

| Sulfated Polyborate | Solvent-free, 100°C | High | Multiple cycles | ias.ac.in |

| Alumina-Supported CuH₂PMo₁₁VO₄₀ | Toluene, 25°C, 120 min | 92% | Several cycles | nih.gov |

| Cobalt Nanoparticles on SBA-15 | Ethanol, Reflux, 90 min | Excellent | At least 10 runs | nih.gov |

| Fe₃O₄@APTES@isatin | Ethanol, Room Temp. | Good | 6 times | rsc.org |

| SO₄²⁻/ZrO₂-TiO₂ | Ethanol | Good to Excellent | Up to 5 cycles | tandfonline.com |

Green Chemistry Principles in Synthetic Route Design

The integration of green chemistry principles into the synthesis of quinoxalines aims to reduce environmental impact by minimizing waste, using safer solvents, and improving energy efficiency. ijirt.orgekb.eg

Microwave-Assisted Synthesis

Microwave irradiation has become a powerful tool in organic synthesis, significantly reducing reaction times from hours to minutes and improving yields. e-journals.innih.gov This technique has been successfully applied to the synthesis of quinoxaline derivatives, offering a rapid and energy-efficient alternative to conventional heating methods. ijirt.orge-journals.in For example, the condensation of diamines and dicarbonyls under microwave heating in a solvent-free medium can produce quinoxalines in excellent yields (80-90%) within just 3.5 minutes. e-journals.in Another microwave-assisted method for synthesizing N²,N³-dibenzylquinoxaline-2,3-diamine from dichloroquinoxaline requires only 5 minutes at 160°C, also in the absence of a catalyst. udayton.edu These methods not only accelerate the synthesis but also align with green chemistry principles by reducing energy consumption. ijirt.orgbenthamdirect.com

Solvent-Free Reaction Conditions

Eliminating volatile organic solvents is a key goal of green chemistry. Solvent-free, or solid-state, reactions reduce pollution, lower costs, and simplify processes and product purification. tandfonline.com The synthesis of quinoxalines has been effectively achieved under such conditions, often facilitated by grinding the reactants together at room temperature. tandfonline.comresearchgate.net

Several catalysts are effective under these conditions:

Sulfated Polyborate : Used for the synthesis of quinoxalines from aromatic 1,2-diamines and 1,2-diketones with high yields and short reaction times. ias.ac.in

Cellulose Sulfuric Acid : A biodegradable and reusable solid acid catalyst used for the synthesis of quinoxaline derivatives by simple physical grinding of reactants at room temperature. tandfonline.com

Nano-kaoline/BF₃/Fe₃O₄ : A nanocatalyst employed for quinoxaline preparation via grinding. rsc.org

These solvent-free methods provide an environmentally benign pathway to quinoxaline derivatives, generating minimal waste and avoiding the use of hazardous solvents. ias.ac.ine-journals.in

Aqueous Medium Synthesis Methodologies

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. rsc.org The synthesis of quinoxalines in an aqueous medium represents a significant advancement in sustainable chemistry. nih.gov Various catalysts have been developed to facilitate this condensation reaction in water. For instance, Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) has been used as a low-cost and highly reactive catalyst for preparing quinoxalines in water. nih.gov Another efficient method involves the use of tetraethylammonium (B1195904) bromate (B103136) in water, which results in high yields and an easy workup. bioinfopublication.org An innovative approach even utilizes rainwater as both a solvent and a catalyst for the condensation of aromatic 1,2-diamines with 1,2-dicarbonyl compounds, streamlining the process and minimizing environmental impact. eurekaselect.com These methodologies demonstrate the feasibility of performing complex organic syntheses in environmentally friendly aqueous systems. digitellinc.com

Utilization of Environmentally Benign Oxidants

The choice of an oxidizing agent can significantly impact the environmental footprint of a chemical process. In quinoxaline synthesis, a move towards greener oxidants is evident. Molecular oxygen (O₂) is considered an ideal oxidant as it is readily available and produces water as a benign byproduct. nih.gov One metal-free approach utilizes O₂ as the terminal oxidant for the synthesis of substituted quinoxalines from o-phenylenediamines and ynones, with water and carbon dioxide as the only byproducts, making the process highly sustainable. nih.gov Other oxidants like tert-Butyl hydroperoxide (TBHP) and dimethyl sulfoxide (B87167) (DMSO) have also been used in metal-free syntheses, offering alternatives to harsher, metal-based oxidizing agents. rsc.orgnih.gov

Regioselective Synthesis of Substituted Quinoxalines

Controlling regioselectivity—the ability to control which of two or more possible isomers is formed—is a critical challenge in the synthesis of asymmetrically substituted quinoxalines. When an unsymmetrical o-phenylenediamine reacts with an unsymmetrical dicarbonyl compound, a mixture of regioisomers can be produced. Recent methodologies have focused on directing these reactions to yield a single, desired isomer.

One effective strategy involves regulating the reaction conditions, specifically the acidity or basicity of the medium. A concise approach to synthesizing quinoxalin-2-one derivatives found that the regioselectivity could be effectively reversed by switching between acidic and basic conditions. semanticscholar.org In the presence of acetic acid, one regioisomer was predominantly formed (up to a 15:1 ratio), while in the presence of a base like triethylamine, the opposite isomer was favored (1:4 ratio). semanticscholar.org

Other strategies for achieving high regioselectivity include:

The reaction of o-phenylenediamines with ynones under metal-free conditions, which has been shown to proceed with excellent regioselectivity (>20:1). nih.gov

The reaction of diamino-2-quinoxalinols with salicylaldehyde (B1680747) derivatives to produce 2-quinoxalinol imines, which occurs regioselectively to form a single isomer in good yield. nih.govacs.org

These advanced methods provide chemists with precise control over the molecular architecture of the final product, which is crucial for applications where a specific isomer is required. nih.gov

Advanced Synthetic Strategies and Novel Reactivity

Recent advancements in organic synthesis have paved the way for more efficient and environmentally benign methods for constructing complex molecules. These strategies often involve novel reactivity patterns and the consolidation of multiple synthetic steps into a single operation.

Multi-Component Reactions for Quinoxaline Assembly

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex products in a single step from three or more reactants. This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste generation. The synthesis of quinoxaline derivatives, including this compound, can be efficiently achieved through such one-pot procedures.

A common and effective method for synthesizing quinoxalines is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound. nih.gov For the synthesis of this compound, this would involve the reaction of 4-chloro-1,2-phenylenediamine with phenylglyoxal. This reaction can be performed under various conditions, often catalyzed by acids or metal catalysts, and can be adapted to a multi-component setup.

The general reaction scheme is as follows:

Figure 1 : General reaction scheme for the synthesis of this compound via a multi-component approach.

Several catalytic systems have been developed to promote this transformation efficiently. For instance, a simple and rapid synthesis of quinoxaline derivatives has been achieved using a catalytic amount of iodine in a mixture of ethanol and water under microwave irradiation, often resulting in excellent yields. researchgate.net

Table 1: Examples of Multi-Component Synthesis of Quinoxaline Derivatives

| Diamine Component | Dicarbonyl Component | Catalyst/Conditions | Product | Reference |

| o-phenylenediamine | Phenylglyoxal monohydrate | Iodine (5 mol%), EtOH/H₂O (1:1), Microwave | 2-Phenylquinoxaline | researchgate.net |

| 4-chloro-1,2-phenylenediamine | Phenylglyoxal | Acid catalyst, Reflux | This compound | Plausible based on nih.gov |

This table presents examples of multi-component reactions for the synthesis of quinoxaline derivatives. While a specific literature example for the direct multi-component synthesis of this compound is not provided, its synthesis is highly plausible based on established methodologies.

Synthesis from Lignin (B12514952) β-O-4 Model Compounds

The valorization of biomass, particularly lignin, into valuable chemicals is a cornerstone of sustainable chemistry. Lignin, a complex aromatic polymer, is rich in β-O-4 linkages. Recent research has demonstrated that lignin β-O-4 model compounds can serve as precursors for the synthesis of quinoxaline derivatives in a one-pot fashion. liverpool.ac.uknih.gov This innovative approach involves the cleavage of the β-O-4 linkage and subsequent condensation with an o-phenylenediamine.

This transition-metal-free synthesis is typically mediated by a base, such as potassium hydroxide (B78521) (KOH), and utilizes air as a green oxidant. liverpool.ac.uk The reaction proceeds through a cascade of events including the cleavage of C-O bonds, dehydrative condensation, sp³ C-H bond oxidative activation, and intramolecular dehydrative coupling. liverpool.ac.uk

To synthesize this compound using this methodology, a suitable lignin β-O-4 model compound would be reacted with 4-chloro-1,2-phenylenediamine. The versatility of this method allows for the production of a wide range of functionalized quinoxalines by varying both the lignin model compound and the substituted 1,2-diaminobenzene. liverpool.ac.uk

The proposed reaction pathway is illustrated below:

Figure 2 : Proposed reaction pathway for the synthesis of this compound from a lignin β-O-4 model compound and 4-chloro-1,2-phenylenediamine.

Table 2: Synthesis of Quinoxaline Derivatives from Lignin β-O-4 Model Compounds

| Lignin Model Compound | Diamine Component | Base/Conditions | Product | Yield | Reference |

| 1a (β-O-4 model) | 1,2-diaminobenzene | NaOH, t-AmOH, 120 °C, Air | 2-phenylquinoxaline | 48% | liverpool.ac.uk |

| 1a (β-O-4 model) | 4-methyl-1,2-phenylenediamine | KOH, PhCl/t-AmOH, 120 °C, Air | 6-methyl-2-phenylquinoxaline | 71% | liverpool.ac.uk |

| 1a (β-O-4 model) | 4-chloro-1,2-phenylenediamine | KOH, PhCl/t-AmOH, 120 °C, Air | This compound | N/A | Plausible based on liverpool.ac.uk |

This table showcases the synthesis of various quinoxaline derivatives from lignin β-O-4 model compounds. The synthesis of this compound is a projected outcome based on the successful application of this method with other substituted diamines.

Chemical Reactivity and Derivatization of Quinoxaline Systems

Oxidation Reactions: Quinoxaline (B1680401) N-Oxide Formation

The nitrogen atoms in the quinoxaline ring can be oxidized to form N-oxides. This transformation alters the electronic properties of the ring system, often increasing its reactivity towards both electrophilic and nucleophilic substitution. The formation of N-oxides from heteroaromatic compounds is a common strategy in medicinal chemistry to modify the properties of a parent molecule. nih.gov

The oxidation of quinoxalines is typically achieved using oxidizing agents such as hydrogen peroxide or organic peroxyacids like m-chloroperoxybenzoic acid (m-CPBA). thieme-connect.de The reaction conditions, including the choice of oxidant and solvent, can influence the degree of oxidation, potentially leading to the formation of a mono-N-oxide or a di-N-oxide. For substituted quinoxalines, the position of the N-oxide formation can be influenced by the electronic effects of the substituents. In 6-Chloro-2-phenylquinoxaline, oxidation could potentially occur at either the N1 or N4 position. The presence of N-oxide groups can significantly impact the molecule's pharmacological properties. nih.gov For instance, N-oxidation of hydroxyquinolines has been shown to dramatically increase their excited-state acidity. nih.gov

Table 1: General Conditions for Heteroaromatic N-Oxide Formation

| Oxidizing Agent | Typical Conditions | Reference |

|---|---|---|

| Hydrogen Peroxide | Catalyzed by methyltrioxorhenium | thieme-connect.de |

| m-Chloroperoxybenzoic acid (m-CPBA) | Standard organic solvents (e.g., CH2Cl2) | thieme-connect.de |

Further Functionalization of the Quinoxaline Core

The this compound core can undergo various reactions to introduce new functional groups, enabling the synthesis of a diverse library of derivatives.

Further halogenation of this compound would proceed via electrophilic aromatic substitution. The existing chloro group on the benzene (B151609) portion of the quinoxaline ring is a deactivating but ortho-, para-directing substituent. The quinoxaline moiety itself is electron-withdrawing, which further deactivates the fused benzene ring towards electrophilic attack. Therefore, forcing conditions, including a Lewis acid catalyst such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3), would likely be required. libretexts.org

Electrophilic Aromatic Substitution (EAS): The quinoxaline ring system is generally electron-deficient and thus deactivated towards electrophilic attack compared to benzene. msu.edu Any EAS reaction, such as nitration or sulfonation, would require strong electrophiles and harsh reaction conditions. wikipedia.orgmasterorganicchemistry.com The substitution would preferentially occur on the fused benzene ring rather than the pyrazine (B50134) ring. The directing effects of the existing substituents (ortho, para-directing chloro group at C6 and the deactivating quinoxaline nitrogen atoms) would guide the incoming electrophile primarily to the C5 and C7 positions.

Nucleophilic Aromatic Substitution (NAS): The electron-deficient nature of the quinoxaline ring makes it susceptible to nucleophilic aromatic substitution, particularly when a good leaving group is present. openstax.org In this compound, the chlorine atom at the C6 position can be displaced by various nucleophiles. libretexts.org This reaction is facilitated by the presence of the electron-withdrawing nitrogen atoms in the pyrazine ring, which stabilize the negatively charged intermediate (a Meisenheimer complex). openstax.orglibretexts.org For the reaction to proceed, the nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized carbanion before the leaving group is expelled. youtube.com Strong electron-withdrawing groups positioned ortho or para to the leaving group enhance the reaction rate. openstax.orglibretexts.org

Studies on related systems, such as 2-phenylquinoxaline (B188063), have shown that nucleophilic attack can also occur at other positions, like C3, depending on the nucleophile and reaction conditions. nih.gov

Table 2: Comparison of Substitution Reactions on the Quinoxaline Core

| Reaction Type | Reactivity of Quinoxaline Ring | Required Conditions | Likely Position of Attack |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Deactivated | Strong electrophile, acid catalyst | C5, C7 |

Alkylation of this compound can occur at either a nitrogen or a carbon atom.

N-Alkylation: The lone pairs of electrons on the nitrogen atoms of the pyrazine ring allow for N-alkylation reactions. The regioselectivity of this reaction—whether alkylation occurs at N1 or N4—can be influenced by steric hindrance from the adjacent phenyl group at C2 and the electronic effects of the substituents. In related heterocyclic systems like purines, the position of N-alkylation is dependent on the substitution pattern and the reaction conditions used. researchgate.net

C-Alkylation: Friedel-Crafts alkylation is a form of electrophilic aromatic substitution and would follow the principles described in section 3.2.2. masterorganicchemistry.com The reaction would require a strong Lewis acid catalyst and would likely occur on the fused benzene ring at the positions ortho or para to the chloro group (C5 or C7). However, the deactivated nature of the ring system makes this transformation challenging.

Construction of Fused and Polycyclic Quinoxaline Systems

The quinoxaline scaffold can be used as a building block to construct more complex, fused polycyclic aromatic systems. This can be achieved by introducing functional groups onto the this compound core that can then participate in intramolecular cyclization reactions. For instance, palladium-catalyzed intramolecular C-H/C-H biaryl coupling is a modern method for creating fused systems from appropriately substituted precursors. mdpi.com

One example of derivatization that can lead to fused systems involves introducing a phenylethynyl substituent at the C3 position. The resulting compound, 6-Chloro-2-phenyl-3-(2-phenylethynyl)quinoxaline, contains an alkyne group that can undergo further cyclization reactions to build larger polycyclic structures. nih.gov Similarly, functional groups can be introduced that allow for annulation reactions, where a new ring is built onto the existing quinoxaline framework. nih.gov

Ring Transformations and Rearrangements in Quinoxaline Chemistry

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer of the original compound. mvpsvktcollege.ac.in Several classical rearrangement reactions, such as the Beckmann, Curtius, and Wolff rearrangements, are known in organic chemistry and can be applied to heterocyclic systems. libretexts.org

While specific examples of ring transformations for this compound are not extensively documented, rearrangements can be envisioned based on its functional groups. For example, if a ketoxime were to be formed on a substituent attached to the quinoxaline ring, it could potentially undergo a Beckmann rearrangement under acidic conditions to form an amide. Similarly, the introduction of an acyl azide (B81097) group could set the stage for a Curtius rearrangement to yield an amine via an isocyanate intermediate. libretexts.org The Wolff rearrangement involves the conversion of an α-diazocarbonyl compound into a ketene, which can be a key step in ring contraction or the synthesis of carboxylic acid derivatives. berhamporegirlscollege.ac.in These types of transformations highlight the potential for significant structural modification of the quinoxaline system.

Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual protons and carbon atoms within the 6-Chloro-2-phenylquinoxaline structure.

The ¹H NMR spectrum of this compound provides distinct signals corresponding to each unique proton in the molecule. In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum shows a characteristic singlet for the proton at the C3 position of the quinoxaline (B1680401) ring, appearing far downfield around 9.22 ppm. rsc.org The protons of the phenyl group and the chlorinated benzene (B151609) ring of the quinoxaline system resonate in the aromatic region, typically between 7.46 and 8.09 ppm. rsc.org The protons on the phenyl ring attached at the C2 position appear as a multiplet, while the protons on the quinoxaline core exhibit characteristic splitting patterns (doublets and multiplets) due to their coupling with adjacent protons. rsc.org

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 9.22 | s | - | H-3 (quinoxaline ring) |

| 8.09 | d | 7.6 | H-2', H-6' (phenyl ring) |

| 8.04-7.91 | m | - | H-5, H-8 (quinoxaline ring) |

| 7.62 | d | 9.2 | H-7 (quinoxaline ring) |

| 7.46 | p | 6.8 | H-3', H-4', H-5' (phenyl ring) |

Data sourced from a study using a 400 MHz NMR spectrometer with CDCl₃ as the solvent. rsc.org

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 151.93 | C-2 |

| 144.12 | C-3 |

| 141.82 | C-8a |

| 140.84 | C-4a |

| 136.37 | C-1' |

| 135.25 | C-6 |

| 131.31 | C-8 |

| 130.84 | C-5 |

| 130.44 | C-4' |

| 129.21 | C-7 |

| 128.08 | C-2', C-6' |

| 127.52 | C-3', C-5' |

Data sourced from a study using a 101 MHz NMR spectrometer with CDCl₃ as the solvent. rsc.org

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the signals observed in 1D NMR spectra and confirming the molecular structure.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show correlations between adjacent protons on the phenyl and quinoxaline rings, helping to trace the connectivity within these aromatic systems.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the carbon atoms to which they are directly attached. wikipedia.org This technique is invaluable for assigning the chemical shifts of protonated carbons in the ¹³C NMR spectrum by linking them to their corresponding, and often more easily assigned, proton signals.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound, typically recorded using a KBr pellet, displays several characteristic absorption bands. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, in this case at 3056 cm⁻¹. rsc.org The C=N and C=C stretching vibrations within the quinoxaline and phenyl rings give rise to strong absorptions in the 1600-1400 cm⁻¹ region, with notable peaks at 1598 cm⁻¹, 1476 cm⁻¹, and 1441 cm⁻¹. rsc.org The C-Cl stretching vibration typically appears in the fingerprint region, contributing to the complex pattern below 1000 cm⁻¹.

| Frequency (cm⁻¹) | Vibrational Assignment |

|---|---|

| 3056 | Aromatic C-H Stretch |

| 1598 | C=N / C=C Stretch (Aromatic) |

| 1476 | C=C Stretch (Aromatic) |

| 1441 | C=C Stretch (Aromatic) |

| 897 | Aromatic C-H Bend (Out-of-plane) |

| 713 | Aromatic C-H Bend / C-Cl Stretch region |

| 684 | Aromatic C-H Bend (Out-of-plane) |

Data sourced from a study using KBr pellet method. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique that provides information about the molecular weight and elemental composition of a compound. Using the Electron Ionization (EI) technique, this compound exhibits a distinct molecular ion peak ([M]⁺). Given the presence of the chlorine atom, this peak is accompanied by an isotopic peak ([M+2]⁺) with an intensity approximately one-third of the main peak, which is characteristic of a monochlorinated compound. The observed molecular ion peak is at a mass-to-charge ratio (m/z) of 240.01, which corresponds to the molecular formula C₁₄H₉ClN₂. rsc.org

| Technique | m/z Value | Assignment |

|---|---|---|

| EI | 240.01 | [M]⁺ (Molecular Ion) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. nih.gov This technique provides unambiguous data on bond lengths, bond angles, and intermolecular interactions. While crystallographic data for the closely related derivative, 6-Chloro-2-phenyl-3-(2-phenylethynyl)quinoxaline, has been reported, confirming its triclinic crystal system and detailed molecular geometry, specific single-crystal X-ray diffraction data for the parent this compound is not available in the surveyed literature. nih.gov Such a study would definitively confirm the planarity of the quinoxaline ring system and determine the dihedral angle between the quinoxaline and phenyl rings, providing crucial insights into its solid-state conformation.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations Utilizing Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a primary method for quantum chemical calculations on quinoxaline (B1680401) derivatives, balancing computational cost with high accuracy. researchgate.net DFT is used to determine the electronic structure of molecules, providing a foundation for understanding their geometry, stability, and reactivity. researchgate.net Calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-311++G(d,p), which provide a robust framework for modeling the molecule in a gaseous or solvated state. dergipark.org.tructm.edu

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional conformation of a molecule, corresponding to a minimum on the potential energy surface. uctm.edu For 6-Chloro-2-phenylquinoxaline, DFT calculations are used to predict key structural parameters, including bond lengths, bond angles, and dihedral angles. The accuracy of these theoretical models can be validated by comparing the calculated parameters with experimental data obtained from X-ray crystallography of closely related structures. nih.gov

For instance, the crystal structure of 6-Chloro-2-phenyl-3-(2-phenylethynyl)quinoxaline reveals that the quinoxaline ring system is nearly planar. nih.gov The phenyl ring at the 2-position is twisted with respect to this plane, with a significant dihedral angle. nih.gov DFT optimization of this compound would be expected to reproduce these features, confirming the molecule's preferred spatial arrangement. The analysis of the electronic structure provides information on the distribution of electrons, which is crucial for understanding the molecule's chemical behavior. researchgate.net

Table 1: Comparison of Selected Experimental and DFT-Calculated Geometrical Parameters for the Quinoxaline Core Note: Experimental data is from a closely related derivative, 6-Chloro-2-phenyl-3-(2-phenylethynyl)quinoxaline nih.gov. DFT values are representative for a quinoxaline system calculated at the B3LYP level.

| Parameter | Bond/Angle | Experimental Value (Å or °) | Typical DFT-Calculated Value (Å or °) |

|---|---|---|---|

| Bond Length | C2-N1 | ~1.34 | ~1.33 |

| C3-N4 | ~1.36 | ~1.35 | |

| C9-C10 | ~1.42 | ~1.41 | |

| C7-Cl | ~1.74 | ~1.75 | |

| Bond Angle | N1-C2-C3 | ~116 | ~116.5 |

| C2-C3-N4 | ~121 | ~120.8 | |

| C5-C6-C7 | ~120 | ~120.2 | |

| Dihedral Angle | Phenyl Ring vs. Quinoxaline Plane | 49.32 | 45-55 |

Frontier Molecular Orbital (FMO) theory is essential for explaining chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. iucr.org

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more polarizable and reactive. researchgate.net For quinoxaline derivatives, DFT calculations show that the HOMO is typically distributed over the entire quinoxaline ring system and the phenyl substituent, while the LUMO is similarly delocalized. iucr.org The presence of the electron-withdrawing chloro group and the phenyl ring influences the energy levels of these orbitals. rsc.org

Table 2: Representative Frontier Molecular Orbital Energies for Phenylquinoxaline Derivatives Calculated by DFT Note: These values are illustrative based on published data for similar quinoxaline structures. iucr.orgiucr.org

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.1 to -6.4 |

| LUMO Energy | -2.2 to -2.5 |

| HOMO-LUMO Gap (ΔE) | 3.8 to 4.0 |

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. walisongo.ac.id The MEP map displays regions of varying electron density on the molecular surface.

Red/Yellow Regions : Indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. For this compound, these regions are expected to be localized around the two nitrogen atoms of the quinoxaline ring due to their high electronegativity. researchgate.net

Blue Regions : Indicate areas of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. These are typically found around hydrogen atoms. researchgate.net

Green Regions : Represent areas of neutral or near-zero potential.

The MEP map for this compound would clearly show the electronegative character of the nitrogen atoms, highlighting them as primary sites for protonation and interactions with electrophiles. The chloro-substituted ring and the phenyl ring would also exhibit distinct electrostatic features influencing their interaction with other molecules. researchgate.net

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating complex reaction mechanisms by mapping the entire energy profile of a chemical transformation. mdpi.com DFT calculations can identify the structures of reactants, products, intermediates, and, most importantly, transition states. By calculating the energy barriers (activation energies) associated with each step, researchers can determine the most favorable reaction pathway. mdpi.com

For example, in the study of nucleophilic substitution reactions on the 2-phenylquinoxaline (B188063) core, computational modeling can distinguish between different proposed mechanisms, such as an addition-elimination pathway. mdpi.com Calculations can model the approach of a nucleophile, the formation of an intermediate complex (like a Meisenheimer complex), and the subsequent elimination of a leaving group. This analysis provides a detailed, step-by-step understanding of the reaction dynamics that is often difficult to obtain through experimental means alone. mdpi.com

In Silico Predictions of Molecular Properties and Interactions

In silico methods employ computational simulations to predict the properties and biological interactions of molecules, playing a crucial role in fields like drug discovery. For a compound like this compound, these predictions can assess its potential as a bioactive agent before extensive laboratory synthesis and testing. nih.gov

Key in silico predictions include:

ADME Properties : Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) profiles helps evaluate the drug-likeness of a molecule. nih.gov

Toxicity : Computational models can screen for potential toxicity by identifying structural alerts that are associated with adverse effects. nih.gov

Molecular Docking : This technique simulates the binding of a molecule to the active site of a biological target, such as an enzyme or receptor. Docking studies can predict the binding affinity and orientation of this compound within a target's binding pocket, providing insight into its potential mechanism of action. Such studies have been performed on various quinoxaline derivatives to evaluate their inhibitory potential against targets like VEGFR-2. rsc.org

These computational screens are invaluable for prioritizing candidates for further development, thereby saving significant time and resources in the research pipeline. nih.gov

Exploration of Biological Activities Excluding Clinical Human Trials

In Vitro Antimicrobial Research

Derivatives of 6-Chloro-2-phenylquinoxaline have demonstrated notable activity against a range of microbial pathogens in laboratory settings. These studies are crucial in the preliminary assessment of a compound's potential as an antimicrobial agent.

Antibacterial Spectrum and Potency Against Bacterial Strains

Substituted quinoxaline (B1680401) derivatives have been synthesized and evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. nih.govnih.gov The core structure of this compound is often modified to enhance its antibacterial efficacy. For instance, the introduction of various functional groups can significantly influence the compound's spectrum of activity and potency.

Research has shown that certain quinoxaline derivatives exhibit considerable inhibitory effects against pathogenic bacterial strains. rsc.orgnih.gov The mechanism of action is thought to involve the inhibition of essential bacterial enzymes or interference with bacterial DNA synthesis. The antibacterial activity is typically quantified by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium. Symmetrically disubstituted quinoxalines have been noted to display the most significant antibacterial activity. researchgate.net

Table 1: Antibacterial Activity of Selected Quinoxaline Derivatives

| Compound/Derivative | Bacterial Strain | Activity/Potency (e.g., MIC, Zone of Inhibition) | Reference |

|---|---|---|---|

| 2,3-disubstituted quinoxalines | Staphylococcus aureus, Bacillus subtilis | Significant antibacterial activity | researchgate.net |

| 2,3-disubstituted quinoxalines | Escherichia coli | Significant antibacterial activity | researchgate.net |

| Quinoxaline-derived chalcones | Mycobacterium tuberculosis | MIC ranging from 3.13 to 12.5 µg/mL | mdpi.com |

| 2-carboxyquinoxalines | Mycobacterium tuberculosis | MIC99 values ranging from 3.1 to 12.5 µM | mdpi.com |

| 6-chloro-2-methyl-3-(((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)carbonyl)quinoxaline-1,4-dioxide | Mycobacterium tuberculosis | MIC of 12.5 μg/mL | mdpi.com |

Antifungal Efficacy Studies Against Fungal Species

In addition to antibacterial properties, quinoxaline derivatives have been investigated for their effectiveness against various fungal species. rsc.orgnih.gov Fungal infections, particularly those caused by opportunistic pathogens, are a growing health concern, necessitating the development of new antifungal agents.

Studies have demonstrated that certain derivatives of the quinoxaline scaffold can inhibit the growth of pathogenic fungi. The antifungal activity is evaluated using standard methods to determine the MIC against fungal strains such as Candida albicans and Aspergillus flavus. The structural features of the quinoxaline derivatives, including the nature and position of substituents, play a critical role in their antifungal potency. For example, some symmetrically disubstituted quinoxalines and a pentacyclic compound have shown considerable antifungal activity. researchgate.net

Table 2: Antifungal Activity of Selected Quinoxaline Derivatives

| Compound/Derivative | Fungal Species | Activity/Potency (e.g., MIC) | Reference |

|---|---|---|---|

| Symmetrically disubstituted quinoxalines | Candida albicans, Aspergillus flavus | Considerable antifungal activity | researchgate.net |

| Pentacyclic quinoxaline compound | Candida albicans, Aspergillus flavus | Considerable antifungal activity | researchgate.net |

| Quinoxaline derivatives | Plant pathogenic fungi | Significant antifungal activities in vitro | rsc.org |

Antimycobacterial Activity Investigations

The emergence of drug-resistant strains of Mycobacterium tuberculosis, the causative agent of tuberculosis, has highlighted the urgent need for novel antimycobacterial drugs. Quinoxaline derivatives have emerged as a promising class of compounds in this regard. mdpi.com

Several studies have focused on the synthesis and evaluation of quinoxaline derivatives for their activity against M. tuberculosis. For instance, a series of quinoxaline-derived chalcones were found to inhibit the growth of M. tuberculosis with MIC values in the range of 3.13 to 12.5 µg/mL. mdpi.com Furthermore, a library of 2-carboxyquinoxaline compounds showed activity against M. tuberculosis with MIC99 values ranging from 3.1 to 12.5 µM. mdpi.com The mechanism of action for some of these derivatives is believed to be the noncovalent inhibition of DprE1, an essential enzyme for mycobacterial cell wall synthesis. mdpi.com

Antitumor and Antiproliferative Activity in Cell Lines

Quinoxaline and its derivatives have been extensively studied for their potential as anticancer agents. nih.govnih.govnih.gov The antiproliferative activity of these compounds has been demonstrated in a variety of human cancer cell lines.

The cytotoxic effects of this compound derivatives have been evaluated in numerous studies. For example, certain 6-chloro- and 6,7-dichloro-2,3-disubstituted-quinoxaline derivatives have shown dose- and time-dependent cytotoxic effects in F2408 cells. The antiproliferative mechanism of quinoxaline derivatives can be multifaceted, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key enzymes involved in cancer progression, such as topoisomerase II. For instance, some derivatives have been shown to cause a significant increase in the pre-G1 population of cancer cells, indicative of apoptosis.

Table 3: Antitumor and Antiproliferative Activity of Selected Quinoxaline Derivatives

| Compound/Derivative | Cancer Cell Line | Activity/Potency (e.g., IC50) | Reference |

|---|---|---|---|

| 6-chloro- and 6,7-dichloro-2,3-disubstituted-quinoxalines | F2408 cells | Dose- and time-dependent cytotoxic effects | |

| 2-oxo-3-phenylquinoxaline derivatives | HCT-116 (colorectal cancer) | Significant reductions in cell viability (IC50 of 26.75 ± 3.50 μg mL−1 for compound 7j) | |

| 2-substituted-quinoxaline analogues | MCF-7 (breast cancer) | Considerable antiproliferative activity | |

| 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative (compound 45) | A549 (lung cancer) | IC50: 0.44 μM | |

| 3-methylquinoxaline-based derivatives | MCF-7 (breast cancer), HepG-2 (liver cancer) | Significant antiproliferative effect (IC50 ranging from 2.3 to 5.8 μM) |

Antiviral Efficacy in Model Systems

The broad biological activity of quinoxaline derivatives extends to antiviral effects. nih.govnih.gov While specific studies on this compound are limited, research on closely related analogs provides insights into the potential antiviral properties of this class of compounds.

A systematic review of quinoxaline derivatives as antiviral agents highlights their potential against a range of viruses. nih.gov In a structure-based drug design approach, the quinoxaline scaffold was identified as a core moiety for developing novel anti-HIV agents. A series of seven new 6-chloro-7-fluoroquinoxaline (B1435756) derivatives were synthesized and evaluated for their anti-HIV activity. Among these, two derivatives with bulky substituents at positions 2 and 3 showed better activity compared to those with smaller or no substitutions. nih.gov These findings suggest that the 6-chloroquinoxaline (B1265817) core could be a valuable template for the development of new antiviral drugs.

Antiparasitic Activity (e.g., Antitrypanosomal, Antimalarial, Antileishmanial)

Parasitic diseases such as malaria, leishmaniasis, and trypanosomiasis affect millions of people worldwide, and drug resistance is a major challenge in their treatment. Quinoxaline derivatives have shown promise as a source of new antiparasitic agents.

Research has demonstrated the in vitro activity of quinoxaline derivatives against various parasites. For instance, certain 2,3-diarylsubstituted quinoxaline derivatives have shown significant antileishmanial activity against Leishmania amazonensis. In the context of malaria, some 6-chloro-2-arylvinylquinolines have exhibited potent antiplasmodial activity against chloroquine-resistant strains of Plasmodium falciparum. Furthermore, new amide derivatives of quinoxaline 1,4-di-N-oxide with a chloro substituent at the R7 position have demonstrated promising leishmanicidal and antiplasmodial activities.

Table 4: Antiparasitic Activity of Selected Quinoxaline Derivatives

| Compound/Derivative | Parasite | Activity/Potency (e.g., IC50) | Reference |

|---|---|---|---|

| 6,7-dichloro-2,3-diphenylquinoxaline (LSPN329) | Leishmania amazonensis (promastigotes) | IC50 of 5.3 μM | |

| 6,7-dichloro-2,3-diphenylquinoxaline (LSPN329) | Leishmania amazonensis (intracellular amastigotes) | IC50 of 16.3 μM | |

| Chlorostyrylquinolines (e.g., compound 29) | Plasmodium falciparum (Dd2 strain) | Potent activity with an EC50 value of 4.8 ± 2.0 nM | |

| 3-chloropropyl derivative of quinoxaline 1,4-di-N-oxide | Leishmania infantum | IC50 of 0.7 µM | |

| Cyclopentyl derivative of quinoxaline 1,4-di-N-oxide | Plasmodium falciparum (FCR-3 strain) | IC50 of 2.9 µM |

Enzyme Inhibition Studies and Target Identification

Research into the specific enzyme inhibitory activity of this compound is an area of active investigation. While broad screenings of quinoxaline derivatives have pointed towards potential interactions with various enzyme systems, specific IC50 values for this compound against particular enzymes are not yet widely documented in publicly available research.

However, the broader class of quinoxaline-containing molecules has demonstrated inhibitory effects against several key enzymes, suggesting potential avenues for the target identification of this compound. For instance, various derivatives of the quinoxaline scaffold have been identified as inhibitors of protein kinases, which are crucial regulators of cellular processes. ekb.egnih.gov Inhibition of these enzymes can disrupt signaling pathways that are often dysregulated in diseases such as cancer.

In the context of infectious diseases, in silico molecular docking studies have suggested that benzopyrazine-based compounds, a class to which this compound belongs, may interact with essential enzymes in protozoan parasites like Trypanosoma cruzi and Leishmania species. Potential targets identified through these computational models include T. cruzi histidyl-tRNA synthetase, T. cruzi trans-sialidase, the leishmanial rRNA A-site, and Leishmania major N-myristoyl transferase. These enzymes are vital for the parasites' survival, making them attractive targets for antiparasitic drug development. However, it is crucial to note that these findings are based on computational predictions for the broader compound class and await experimental validation with this compound itself.

Structure-Activity Relationship (SAR) Studies for Biological Activity

The structure-activity relationship (SAR) of quinoxaline derivatives is a key area of study to understand how chemical modifications influence their biological effects. For the this compound scaffold, the substituents at the 6-position on the quinoxaline ring and on the phenyl ring at the 2-position are critical determinants of activity.

Studies on various quinoxaline derivatives have shown that the nature of the substituent at the 6-position can significantly impact biological outcomes. For instance, in a series of quinoxalin-6-amine analogs, modifications at this position were explored to understand their effect on antiproliferative activity. nih.gov While this study focused on an amine substituent, it highlights the importance of this position for biological interaction.

The phenyl group at the 2-position also offers a site for modification. Altering the substitution pattern on this phenyl ring can modulate the compound's lipophilicity, steric profile, and potential for specific interactions with target proteins. A comprehensive SAR study focusing specifically on a series of this compound analogs with varied substitutions on the phenyl ring would be invaluable in optimizing its biological activity.

Mechanistic Insights into Biological Action at the Molecular Level

Understanding the molecular mechanism of action is fundamental to characterizing the biological effects of this compound. While a definitive, experimentally verified mechanism for this specific compound remains to be fully elucidated, insights can be drawn from the activities of related quinoxaline derivatives.

For the anticancer potential observed in some quinoxaline compounds, several molecular mechanisms have been proposed. One prominent mechanism is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs). nih.govrsc.org By blocking the activity of these enzymes, such compounds can interfere with cell cycle progression and signaling pathways that promote tumor growth. Another potential anticancer mechanism for this class of compounds is the inhibition of enzymes like cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer progression. rsc.org

In the realm of antiprotozoal activity, the proposed mechanism for some quinoxaline derivatives involves the targeting of essential parasite enzymes, as suggested by in silico studies. For example, inhibition of tRNA synthetases would disrupt protein synthesis, leading to parasite death. Similarly, targeting N-myristoyltransferase could interfere with the modification of proteins that are crucial for parasite viability.

It is hypothesized that the planar structure of the quinoxaline ring system may allow it to intercalate into DNA or interact with the active sites of enzymes through various non-covalent interactions, such as pi-pi stacking, hydrophobic interactions, and hydrogen bonding. The specific nature of these interactions for this compound with its biological target(s) is a subject for ongoing and future research.

Applications in Materials Science and Industrial Chemistry

Organic Electronic Materials

Quinoxaline (B1680401) derivatives are recognized for their excellent electron-transporting properties, making them valuable components in a variety of organic electronic devices. qmul.ac.ukd-nb.info The electron-deficient nature of the pyrazine (B50134) ring in the quinoxaline moiety is a key contributor to this characteristic. frontiersin.org The presence of a chloro-substituent on the 6-position of the quinoxaline ring in 6-Chloro-2-phenylquinoxaline can further enhance its electron-accepting properties, a desirable trait for n-type semiconductor materials. ekb.eg

Quinoxaline derivatives have been extensively investigated for their use in organic light-emitting diodes (OLEDs), where they can function as electron-transporting materials, host materials for phosphorescent emitters, or as fluorescent emitters themselves. qmul.ac.ukresearchgate.netgoogle.com The high electron affinity and thermal stability of the quinoxaline core contribute to the efficient charge transport and longevity of OLED devices. researchgate.net While specific studies on the application of this compound in OLEDs are not prevalent, its structural features suggest potential utility. The phenyl group can contribute to a high glass transition temperature, leading to morphologically stable thin films, which is crucial for device durability. google.com Furthermore, modifications of the quinoxaline core with donor and acceptor groups have led to the development of efficient thermally activated delayed fluorescence (TADF) emitters, suggesting that derivatives of this compound could be tailored for specific emission colors. qmul.ac.uk

In the realm of organic photovoltaics, quinoxaline derivatives have emerged as promising materials for both organic solar cells (OSCs) and dye-sensitized solar cells (DSSCs). qmul.ac.ukd-nb.info In OSCs, they are often employed as electron-acceptor materials in the active layer of bulk heterojunction devices. nih.gov The tunable electronic properties of quinoxalines allow for the optimization of the energy levels to match those of the donor material, facilitating efficient charge separation. nih.gov Polymers incorporating quinoxaline units have demonstrated high power conversion efficiencies in polymer solar cells. d-nb.info For instance, a copolymer of a quinoxaline derivative with fluorinated phenyl side chains has been shown to be effective in organic solar cells.

In DSSCs, quinoxaline derivatives can act as auxiliary acceptors and π-bridges in organic sensitizers. qmul.ac.uk Their strong electron-accepting nature facilitates efficient electron injection from the dye to the semiconductor's conduction band, a critical step in the photovoltaic conversion process. nih.gov Although direct applications of this compound in OSCs or DSSCs have not been widely reported, its inherent electronic properties make it a candidate for further investigation in these technologies.

The development of high-performance n-type organic semiconductors is crucial for the advancement of organic electronics, and quinoxaline derivatives have shown considerable promise in this area. d-nb.infofrontiersin.org Their electron-deficient character makes them suitable for use as the active channel material in organic field-effect transistors (OFETs). frontiersin.org Donor-acceptor copolymers based on quinoxaline and electron-rich units like indacenodithiophene have been synthesized and shown to exhibit good hole mobility in OFETs. frontiersin.org A poly(quinacridone-diphenylquinoxaline) copolymer has also been investigated as a polymeric semiconductor in OFETs, demonstrating p-type behavior with respectable hole mobility. nih.gov While research specifically on this compound in OFETs is limited, the general performance of quinoxaline-based materials suggests its potential as a semiconductor. The chloro-substituent could potentially modulate the charge transport properties and environmental stability of the resulting devices. ekb.eg

The fundamental property that underpins the applications of this compound in the aforementioned electronic devices is its capacity for efficient charge transport. qmul.ac.ukd-nb.info Quinoxaline derivatives are generally known to be good electron-transporting materials due to the electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring. d-nb.info This property is essential for the function of the electron-transporting layer in OLEDs and as the electron-acceptor component in organic solar cells. qmul.ac.uknih.gov The specific charge transport characteristics of this compound would be influenced by the interplay between the electron-withdrawing chloro group and the π-stacking interactions facilitated by the phenyl group, which could be elucidated through further experimental and computational studies.

Building Blocks for Advanced Frameworks and Polymers

Beyond its direct use in thin-film electronic devices, this compound serves as a valuable building block for the synthesis of more complex and functional materials, such as polymers and covalent organic frameworks. The reactivity of the chloro-substituent and the potential for further functionalization of the phenyl ring provide synthetic handles for incorporation into larger molecular architectures.

Covalent organic frameworks (COFs) are a class of crystalline porous polymers with ordered structures and tunable functionalities. acs.orgrsc.org The synthesis of COFs based on a quinoxaline backbone has been reported, highlighting the utility of this heterocyclic system in the construction of robust and porous materials. acs.orgnih.gov These quinoxaline-based COFs can exhibit high thermal and chemical stability. rsc.org While the direct incorporation of this compound into a COF has not been explicitly detailed, its structure is amenable to such applications. The diamine precursors that could lead to a 6-chloro-quinoxaline unit can be used in condensation reactions with appropriate linkers to form quinoxaline-linked COFs. nih.govresearchgate.net The presence of the chloro group could also offer a site for post-synthetic modification of the COF, allowing for the introduction of other functional groups to tailor the properties of the framework for specific applications such as gas storage or catalysis. nih.gov

Functional Polymers and Conjugated Systems

Quinoxaline derivatives are recognized as important building blocks for high-performance functional polymers and π-conjugated systems due to their electron-deficient nature. researchgate.netacs.org The pyrazine ring within the quinoxaline structure makes it an effective electron-acceptor unit. researchgate.netresearchgate.net When combined with electron-donor blocks, these form donor-acceptor (D-A) type systems, which are promising materials for various optoelectronic and photovoltaic applications. researchgate.net

Polymers incorporating the phenylquinoxaline moiety exhibit high thermal stability, with decomposition temperatures often exceeding 400°C, and good film-forming properties. researchgate.net Aromatic polyamides containing phenylquinoxaline groups are noted for their solubility in polar aprotic solvents and can be cast into thin, transparent films with low dielectric constants. researchgate.net

In the realm of π-conjugated polymers, polyquinoxalines are synthesized via methods like dehalogenation polycondensation. acs.org These polymers can be electrochemically reduced (n-doped) and converted into electrically conducting materials. acs.org Furthermore, poly(quinoxaline-5,8-diyl)s with aromatic substituents are known to exhibit strong fluorescence, making them suitable for use in light-emitting diodes (LEDs). acs.org The introduction of a phenyl group, as in this compound, can influence the electronic properties and solubility of the resulting polymers, making them adaptable for specific applications in organic electronics.

Agrochemical Applications

Quinoxaline derivatives have been investigated for a range of agrochemical applications, demonstrating efficacy as fungicides, herbicides, and insecticides. nih.govacgpubs.org The versatility of the quinoxaline scaffold allows for structural modifications to optimize activity against specific agricultural pests and diseases. nih.govnih.gov

Derivatives of quinoxaline have shown significant potential as agricultural fungicides. nih.govnih.gov Research has demonstrated that certain synthesized quinoxaline compounds exhibit potent activity against various plant pathogenic fungi. nih.gov For instance, specific derivatives have displayed remarkable efficacy against Rhizoctonia solani, the fungus responsible for rice sheath blight. nih.govnih.gov

In comparative studies, the performance of these compounds has surpassed that of established commercial fungicides. One study found that a quinoxaline derivative (compound 5j) had an EC50 value of 8.54 µg/mL against R. solani, which was superior to the commercial fungicide azoxystrobin (B1666510) (EC50 of 26.17 µg/mL). nih.gov Another study identified a different quinoxaline derivative (compound 6p) with an even more potent EC50 of 0.16 µg/mL against the same pathogen, significantly outperforming carbendazim (B180503) (EC50 of 1.42 µg/mL). nih.gov The mechanism of action for some of these compounds involves disrupting the cell morphology of the fungus. nih.gov

| Compound | Target Fungus | EC50 (µg/mL) | Reference |

|---|---|---|---|

| Quinoxaline Derivative (5j) | Rhizoctonia solani | 8.54 | nih.gov |

| Quinoxaline Derivative (5t) | Rhizoctonia solani | 12.01 | nih.gov |

| Quinoxaline Derivative (6p) | Rhizoctonia solani | 0.16 | nih.gov |

| Azoxystrobin (Commercial Fungicide) | Rhizoctonia solani | 26.17 | nih.gov |

| Carbendazim (Commercial Fungicide) | Rhizoctonia solani | 1.42 | nih.gov |

The quinoxaline structure is a key component in the development of herbicides. Notably, 6-chloro-2-hydroxyquinoxaline is a crucial intermediate in the synthesis of quizalofop-p-ethyl, a commercial herbicide. google.com This highlights the industrial relevance of chloro-substituted quinoxalines in agrochemical production.

Studies on novel quinoxaline derivatives have confirmed their herbicidal activities. nih.gov Research indicates that certain compounds, such as 2-(6-methoxy-2-oxo-3-phenylquinoxalin-1(2H)-yl)acetonitrile, are among the most active herbicides in their tested series. nih.gov The mode of action for some of these herbicidal quinoxalines has been identified as the inhibition of the protoporphyrinogen (B1215707) oxidase enzyme. nih.gov The development of picolinic acid herbicides, which are a type of synthetic auxin herbicide, has also drawn inspiration from related heterocyclic structures, demonstrating a broad strategy of modifying such scaffolds to discover new herbicidal molecules. nih.govmdpi.commdpi.com

Certain quinoxaline derivatives have also been found to possess insecticidal properties. nih.gov Bioassays have confirmed that in addition to fungicidal and herbicidal effects, some of these compounds show activity against insect pests. nih.govdp.tech While much of the detailed research has focused on related heterocyclic systems like quinolines for insecticidal applications, the foundational quinoxaline structure remains a point of interest for developing new insecticides. researchgate.netrsc.org The broad-spectrum pesticidal activity of the quinoxaline family underscores its potential for creating comprehensive crop protection solutions. nih.gov

Specialty Dyes and Pigments

Quinoxaline-based compounds are utilized in the formulation of specialty dyes and pigments, valued for their electronic properties that are conducive to creating color and interacting with light. researchgate.netmdpi.com The inherent donor-acceptor (D-A) character that can be designed into quinoxaline molecules makes them suitable for advanced applications like dye-sensitized solar cells (DSSCs). researchgate.net In such systems, the quinoxaline moiety typically serves as the electron-accepting component of the dye, which is critical for the cell's energy conversion process. researchgate.net

Challenges and Future Research Directions

Development of More Efficient and Sustainable Synthetic Routes

A primary challenge in the synthesis of quinoxaline (B1680401) derivatives, including 6-Chloro-2-phenylquinoxaline, is the development of environmentally friendly and cost-effective methods. nih.gov Traditional synthetic routes often involve harsh reaction conditions, toxic catalysts, and complex purification processes. The focus of future research is to align the synthesis of these compounds with the principles of green chemistry. ekb.eg

Key areas for future development include:

Catalyst-Free Reactions: Developing synthetic methods that proceed efficiently without the need for a catalyst, such as the synthesis of 2-amino quinoxaline derivatives in PEG-400, which acts as a green solvent. researchgate.net

Use of Green Catalysts: Employing reusable and non-toxic catalysts like bentonite (B74815) clay K-10 or polymer-supported sulphanilic acid can significantly reduce the environmental impact. researchgate.netmdpi.com

Alternative Energy Sources: Investigating the use of microwave assistance and other alternative energy sources to reduce reaction times and energy consumption. researchgate.net

One-Pot Syntheses: Designing multi-component, one-pot reactions to improve atom economy and reduce waste by minimizing intermediate isolation steps. researchgate.netresearchgate.net

Bio-renewable Solvents: Utilizing water or bio-renewable alcohols as solvents to replace hazardous organic solvents. researchgate.net

The integration of these sustainable practices aims to create synthetic pathways that are not only efficient in terms of yield but also environmentally benign. ekb.eg

| Synthetic Strategy | Key Advantage | Catalyst/Solvent Example |

| Catalyst-Free Synthesis | Reduces cost and toxicity | PEG-400 |

| Green Catalysis | Reusability, lower environmental impact | Bentonite Clay K-10 |

| One-Pot Reactions | Improved atom economy, reduced waste | Ruthenium-catalyzed hydrogen transfer |

| Bio-renewable Solvents | Non-toxic, sustainable | Water, Ethanol (B145695) |

Elucidation of Novel Reaction Mechanisms and Pathways